[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtxsid60914396 is a natural product found in Armillaria ostoyae with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reassignment of Structure : The synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a compound related to the cyclobuta[e]indenyl derivative, was achieved through the treatment of related chemicals, leading to a reassignment of its structure. This process demonstrates the compound's utility in chemical synthesis and structural analysis (Howarth & Harris, 1968).
Asymmetric Reactions and Syntheses : The compound's derivatives have been utilized in asymmetric reactions, leading to the synthesis of various complex molecules like cyclobutanes and dihydrobenzofurans. This signifies its role in the synthesis of structurally diverse and complex organic compounds (Engler et al., 1999).
Biological Activity
Antimicrobial and Antitumor Properties : Derivatives of the cyclobuta[e]indenyl compound, specifically those related to benzofuran, have shown moderate antimicrobial and antitumor activities. This suggests potential applications in developing novel therapeutic agents (Xia et al., 2011).
Estrogen Receptor Modulation : Compounds structurally similar to cyclobuta[e]indenyl derivatives have demonstrated the ability to modulate estrogen receptors, indicating potential applications in hormone-related treatments and research (Katsanou et al., 2007).
Material Science and Coordination Chemistry
Schiff Base Ligands and Metal Complexes : Cyclobuta[e]indenyl-related compounds have been used to create Schiff base ligands and their metal complexes. These have potential applications in material science, catalysis, and coordination chemistry (Yilmaz & Cukurovalı, 2003).
Synthesis of Herbicide Precursors : The derivatives of this compound have been employed in the synthesis of bicyclic herbicide precursors, indicating its utility in agricultural chemistry (Liepa et al., 1992).
Properties
CAS No. |
96684-80-9 |
---|---|
Molecular Formula |
C24H29ClO6 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C24H29ClO6/c1-12-19(16(27)7-17(30-5)20(12)25)21(28)31-18-10-23(4)15-9-22(2,3)8-13(15)6-14(11-26)24(18,23)29/h6-7,11,13,15,18,27,29H,8-10H2,1-5H3/t13-,15+,18-,23-,24+/m0/s1 |
InChI Key |
QETHRCCHQRWBIJ-RJPCOFTLSA-N |
Isomeric SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@H]2C[C@@]3([C@]2(C(=C[C@@H]4[C@H]3CC(C4)(C)C)C=O)O)C |
SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C |
Synonyms |
armillaridin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.